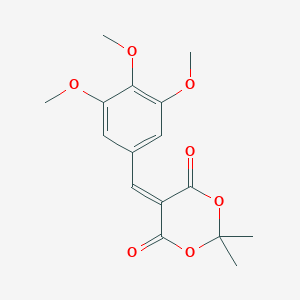
2,2-Dimethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione
Cat. No. B328341
M. Wt: 322.31 g/mol
InChI Key: QEXAKWRHBFEIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05414108
Procedure details


16.1 g (0.05 mol) of 5-(3,4,5-trimethoxyphenylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (m.p.: 159°-160° C.) were added to 50 ml of the mixture of formic acid and triethylamine prepared as described in Example 1, then the procedure described in Example 2 was followed.
Quantity
16.1 g
Type
reactant
Reaction Step One

[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:13]=[C:14]2C(=O)OC(C)(C)[O:16][C:15]2=[O:23])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].C(O)=O>C(N(CC)CC)C>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([CH2:13][CH2:14][C:15]([OH:23])=[O:16])[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=C1C(OC(OC1=O)(C)C)=O
|
[Compound]
|
Name
|
mixture
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)CCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
